molecular formula C10H8BrFN2O B6212997 3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine CAS No. 2742659-33-0

3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine

Cat. No.: B6212997
CAS No.: 2742659-33-0
M. Wt: 271.1
InChI Key:
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Description

3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, along with a methyl group on the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and 2-bromoacetophenone.

    Formation of Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving the condensation of 3-bromo-4-fluoroaniline with 2-bromoacetophenone in the presence of a base such as potassium carbonate.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 4-position of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or electrophiles like bromine.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.

    Oxidation and Reduction: Products with altered oxidation states of the functional groups.

    Coupling Reactions: Products with extended carbon chains or new aromatic systems.

Scientific Research Applications

3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-fluorophenyl)methanamine
  • (3-bromo-4-fluorophenyl)boronic acid
  • (3-bromo-4-fluorophenyl)(morpholino)methanone

Uniqueness

3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the oxazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine involves the reaction of 3-bromo-4-fluoroaniline with methyl isocyanate followed by cyclization with acetic anhydride to form the oxazole ring. The resulting intermediate is then reduced with sodium borohydride to yield the final product.", "Starting Materials": [ "3-bromo-4-fluoroaniline", "methyl isocyanate", "acetic anhydride", "sodium borohydride" ], "Reaction": [ "Step 1: React 3-bromo-4-fluoroaniline with methyl isocyanate in the presence of a catalyst such as triethylamine to form the corresponding isocyanate intermediate.", "Step 2: Cyclize the intermediate with acetic anhydride in the presence of a base such as pyridine to form the oxazole ring.", "Step 3: Reduce the resulting intermediate with sodium borohydride in the presence of a solvent such as methanol to yield the final product, 3-(3-bromo-4-fluorophenyl)-5-methyl-1,2-oxazol-4-amine." ] }

CAS No.

2742659-33-0

Molecular Formula

C10H8BrFN2O

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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